molecular formula C14H9Cl2N3O B11059834 3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one

3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11059834
M. Wt: 306.1 g/mol
InChI Key: JUIYNAPVMGHKMP-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone ring substituted with a 2,3-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2,3-dichlorobenzyl chloride with 1,2,3-benzotriazin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzotriazinones depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorobenzyl)-1,2,3-benzotriazin-4(3H)-one is unique due to its benzotriazinone core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.1 g/mol

IUPAC Name

3-[(2,3-dichlorophenyl)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H9Cl2N3O/c15-11-6-3-4-9(13(11)16)8-19-14(20)10-5-1-2-7-12(10)17-18-19/h1-7H,8H2

InChI Key

JUIYNAPVMGHKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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